molecular formula C13H16N2O3S B512947 1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole CAS No. 898639-90-2

1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole

Cat. No. B512947
CAS RN: 898639-90-2
M. Wt: 280.34g/mol
InChI Key: UKKOQJWTPXJWEG-UHFFFAOYSA-N
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Description

The compound “1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole” is a complex organic molecule. It likely contains a methoxy group (OCH3), a sulfonyl group (SO2), and an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .


Molecular Structure Analysis

While the exact structure of this compound is not available, it likely has a complex structure due to the presence of multiple functional groups and a heterocyclic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like its molecular weight, polarity, and the presence of functional groups would all play a role .

Scientific Research Applications

Synthesis and Structural Characterization

Imidazole derivatives, closely related to 1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole, have been extensively studied for their versatile roles in chemical synthesis and molecular interaction studies. For instance, Nath and Baruah (2012) discussed the versatile host properties of an imidazole-based bisphenol for anions, highlighting the importance of imidazole derivatives in creating extensive hydrogen-bonded structures and enabling anion encapsulation through strong π···π interactions and electrostatic interactions (Nath & Baruah, 2012). This showcases the potential of such compounds in developing new materials with specific anion binding properties.

Synthesis of Substituted Imidazoles

Chadwick and Ngochindo (1984) demonstrated the applicability of conditions for the dilithiation of 1-methylimidazole to synthesize 1,2,5-trisubstituted imidazole derivatives, indicating the utility of similar compounds in producing variously substituted imidazoles, which are valuable in medicinal chemistry and materials science (Chadwick & Ngochindo, 1984).

Photochromism and Luminescence Sensing

Imidazole derivatives exhibit photochromic properties, as shown by Bai et al. (2010), who synthesized dimers of 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazolyl and explored their photochromism. This property is significant for developing light-responsive materials (Bai et al., 2010). Additionally, Shi et al. (2015) reported on lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate for luminescence sensing, illustrating the application of imidazole derivatives in detecting chemicals through fluorescence (Shi et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not known. It would depend on its exact structure and the context in which it is used .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-9-7-10(2)13(8-12(9)18-4)19(16,17)15-6-5-14-11(15)3/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKOQJWTPXJWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2C=CN=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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